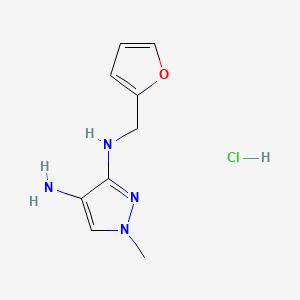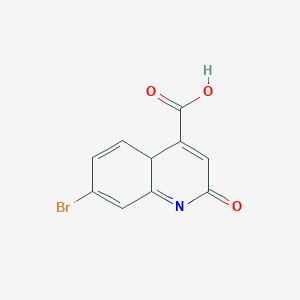
6-Methyl-1,3-diazinane-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1,3-diazinane-4-thione is a heterocyclic compound containing a six-membered ring with two nitrogen atoms and one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3-diazinane-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,3-diaminopropane with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
6-Methyl-1,3-diazinane-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted diazinane derivatives.
科学的研究の応用
6-Methyl-1,3-diazinane-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 6-Methyl-1,3-diazinane-4-thione involves its interaction with specific molecular targets. The sulfur atom in the thione group can form bonds with metal ions or other electrophilic species, leading to various biological effects. The nitrogen atoms in the ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
1,3-Diazinane: A similar compound with two nitrogen atoms in the ring but without the sulfur atom.
Piperazine: Another six-membered ring with two nitrogen atoms, commonly used in pharmaceuticals.
Hexahydropyrimidine: A six-membered ring with two nitrogen atoms, similar in structure but different in reactivity.
Uniqueness
6-Methyl-1,3-diazinane-4-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties
特性
分子式 |
C5H10N2S |
|---|---|
分子量 |
130.21 g/mol |
IUPAC名 |
6-methyl-1,3-diazinane-4-thione |
InChI |
InChI=1S/C5H10N2S/c1-4-2-5(8)7-3-6-4/h4,6H,2-3H2,1H3,(H,7,8) |
InChIキー |
DZAOOGIESDZCBC-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=S)NCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B15133396.png)

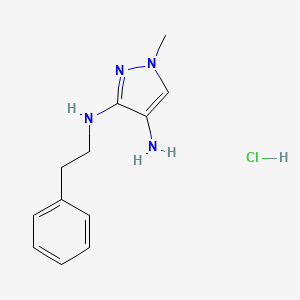
![N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B15133426.png)


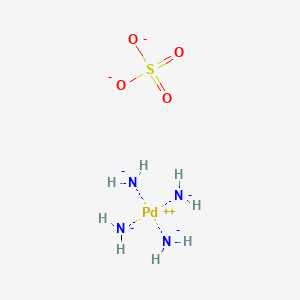
![N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide](/img/structure/B15133457.png)
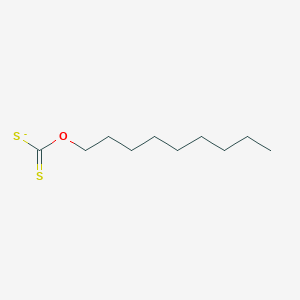
![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)
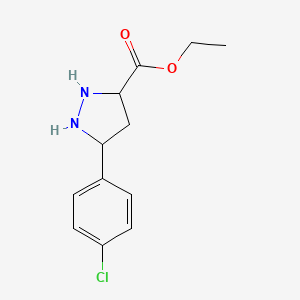
![5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite](/img/structure/B15133492.png)
